

An In-depth Technical Guide to the Stereoisomers of alpha-Ylangene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha-Ylangene*

Cat. No.: B1205585

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **alpha-Ylangene** and its stereoisomers, focusing on their chemical properties, separation, and biological significance. The document details the stereochemical complexity of the ylangene framework, presents quantitative data for comparison, outlines detailed experimental protocols for enantiomeric separation, and illustrates key logical and biochemical pathways.

Introduction to alpha-Ylangene

Alpha-Ylangene is a tricyclic sesquiterpenoid, a class of C15 hydrocarbons derived from three isoprene units.^[1] It is a constituent of various essential oils and can be found in plants such as sweet bay, spearmint, cardamom, and rosemary.^[2] The rigid tricyclic structure of **alpha-Ylangene** contains multiple chiral centers, giving rise to a number of possible stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements of atoms.

The specific stereochemistry of these molecules is critical, as different enantiomers and diastereomers can exhibit distinct biological activities and sensory properties. This guide focuses on (+)- α -Ylangene and its closely related, well-characterized diastereomer, α -copaene, to illustrate the principles of stereoisomerism within this molecular family.

Chemical Structure and Stereochemistry

The molecular formula for **alpha-Ylangene** is C₁₅H₂₄, with a molecular weight of approximately 204.35 g/mol .^{[3][4]} The most commonly cited enantiomer is (+)- α -Ylangene, which has the IUPAC name (1S,2R,6R,7R,8S)-1,3-dimethyl-8-(propan-2-yl)tricyclo[4.4.0.0^{2,7}]dec-3-ene.^[3]

A key stereoisomer of α -ylangene is α -copaene, which differs in the stereochemistry at the carbon atom bearing the isopropyl group. The molecules are chiral and exist as enantiomeric pairs.^[5] The most abundant natural enantiomer of α -copaene is (-)- α -copaene.^[5] Due to its prevalence and extensive characterization in scientific literature, the enantiomers of α -copaene serve as an excellent model for understanding the physicochemical and biological distinctions among ylangene-type stereoisomers.

Quantitative Data of alpha-Ylangene Stereoisomers

Precise physicochemical data allows for the differentiation and identification of stereoisomers. While specific optical rotation values for the enantiomers of α -ylangene are not widely reported, extensive data is available for the enantiomers of its diastereomer, α -copaene.

Property	(-)- α -Copaene	(+)- α -Copaene	Reference
CAS Number	3856-25-5	Not specified	[1][6]
Molecular Formula	C ₁₅ H ₂₄	C ₁₅ H ₂₄	[1]
Molecular Weight	204.35 g/mol	204.35 g/mol	[5]
Appearance	Colorless, viscous liquid	Not specified	[6]
Specific Rotation $[\alpha]D$	ca. -6°	Not specified	[5]
-6.3° (c=1.2 in Chloroform)	[7]		
Density	0.910 g/mL at 20°C	Not specified	[7]
Boiling Point	124°C at 15 mmHg	Not specified	[6][7]
246-251°C at 760 mmHg	[6]		
Refractive Index (n ²⁰ /D)	1.490	Not specified	[6][7]
Kovats Retention Index	~1375 (non-polar column)	~1375 (non-polar column)	[8]

Experimental Protocols

The separation and identification of α -Ylangene stereoisomers are critical for their study. Direct chromatographic methods using chiral stationary phases (CSPs) are most effective.

Protocol 1: Chiral Gas Chromatography (GC-FID/MS)

This protocol is suitable for the baseline separation of volatile sesquiterpene enantiomers.

- Objective: To separate and quantify the enantiomers of α -Ylangene or its stereoisomers from a mixture (e.g., an essential oil).

- Instrumentation: Gas chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).
- Methodology:
 - Column Selection: A cyclodextrin-based chiral capillary column is recommended. A commonly used phase is a derivatized β -cyclodextrin, such as Rt- β DEXsm or Cyclodex-B (30 m x 0.25 mm ID, 0.25 μ m film thickness).[9][10]
 - Sample Preparation: Dilute the sample (e.g., 1 μ L of essential oil) in 1 mL of n-hexane. For pure standards, prepare a solution of approximately 50-100 ng/ μ L.
 - GC Conditions:
 - Injector: 250°C, Split mode (split ratio 100:1).
 - Carrier Gas: Helium or Hydrogen, at a constant flow rate or high linear velocity (e.g., 80 cm/sec for hydrogen).[10][11]
 - Oven Program: Initial temperature of 60°C (hold 1 min), ramp at 2°C/min to 200°C.[10] Slower ramp rates often improve resolution.[11]
 - Detector (FID): 250°C.
 - Detector (MS): Transfer line at 250°C, EI source at 70 eV.
 - Data Analysis: Identify enantiomers based on their retention times compared to authentic standards. Since enantiomers have identical mass spectra, their separation is confirmed chromatographically.[11] Calculate enantiomeric excess (e.e.) using peak areas. Use a series of n-alkanes to calculate chiral retention indices for robust identification.[9]

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for separating non-polar sesquiterpenes and is suitable for analytical or semi-preparative scale separations.

- Objective: To achieve baseline separation of α -Ylangene enantiomers.
- Instrumentation: HPLC system with a pump, autosampler, column thermostat, and UV detector.
- Methodology:
 - Column Selection: A polysaccharide-based CSP is highly effective. Recommended column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel), 5 μ m, 4.6 x 250 mm.
 - Sample Preparation: Dissolve the sample in the mobile phase or n-hexane to a concentration of 1 mg/mL. Filter through a 0.45 μ m syringe filter before injection.
 - HPLC Conditions:
 - Mode: Normal Phase.
 - Mobile Phase: n-Hexane / Isopropanol (99.5 / 0.5, v/v). The low percentage of the polar modifier is key for resolving non-polar analytes.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25°C.
 - Detection: UV at 220 nm (as sesquiterpenes have weak chromophores, detection may require a lower wavelength).
 - Injection Volume: 10 μ L.
 - Data Analysis: Identify enantiomers by comparing retention times to pure standards. Assess separation quality by calculating the resolution factor (Rs), where a value ≥ 1.5 indicates baseline separation.

Mandatory Visualizations

Experimental Workflow Diagram

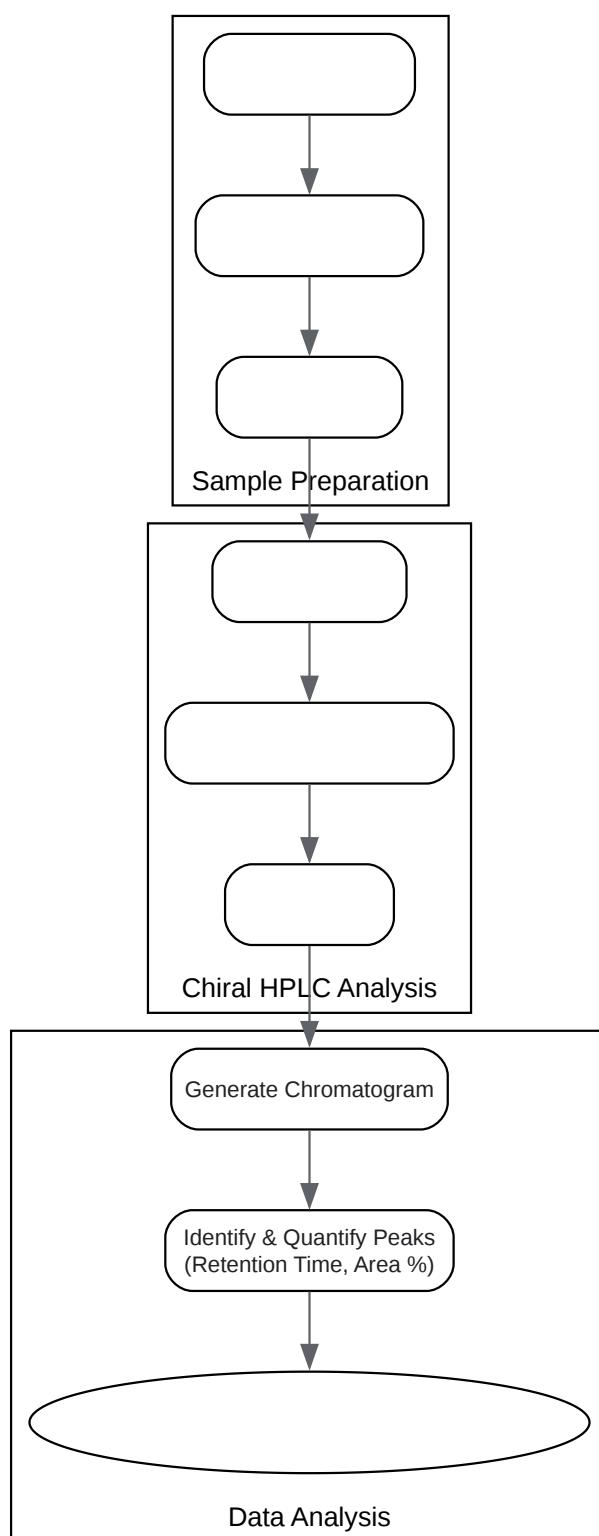


Diagram 1: Experimental Workflow for Chiral HPLC Separation

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the chiral HPLC separation of α -Ylangene enantiomers.

Biosynthetic Pathway Diagram

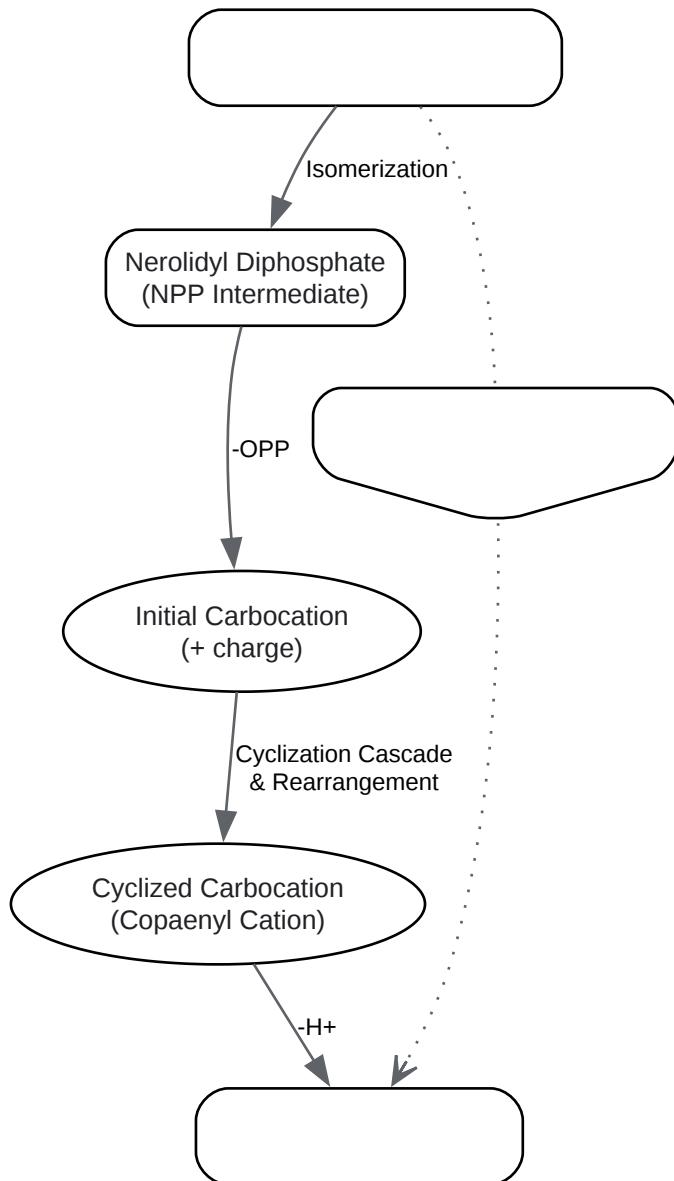


Diagram 2: Proposed Biosynthesis of the Ylangene/Copaene Skeleton

[Click to download full resolution via product page](#)

Caption: Proposed biosynthetic cascade from FPP to the ylangene/copaene skeleton.

Biological Activity and Significance

The stereochemistry of ylangene-type sesquiterpenes is crucial to their biological function. Different enantiomers can interact differently with chiral biological receptors, such as those in insects and microbes.

- Insect Attraction: A significant finding is that (+)- α -copaene is a powerful attractant for the Mediterranean fruit fly (*Ceratitis capitata*), a major agricultural pest.[5][12] This enantiomer-specific activity is leveraged in pest management strategies.
- Antimicrobial and Antioxidant Activity: α -Copaene has demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria.[12] It has also been shown to possess antioxidant capabilities, defending cells against oxidative stress.[12] Studies on the repellent properties of (-)- α -copaene against fire ants suggest that chemical modifications can enhance this bioactivity.
- Pharmaceutical Potential: The range of biological activities, including antioxidant and antimicrobial effects, positions these compounds as interesting candidates for further investigation in drug development.[12] The ability to isolate or synthesize specific stereoisomers is paramount for developing targeted and effective therapeutic agents.

This guide underscores the importance of stereochemical considerations in the study of α -Ylangene and related sesquiterpenoids. The provided protocols and data serve as a foundational resource for researchers engaged in the analysis, separation, and application of these complex natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. α -Copaene [webbook.nist.gov]
2. Ylangene | C15H24 | CID 20055075 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. Tricyclo[4.4.0.0(2,7)]dec-3-ene, 8-isopropyl-1,3-dimethyl-, (1S,2R,6R,7R,8S)-(+)- | C15H24 | CID 6432119 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. Copaene - Wikipedia [en.wikipedia.org]
5. alpha-copaene, 3856-25-5 [thegoodscentscompany.com]

- 6. 3856-25-5 CAS MSDS ((-)-ALPHA-COPAENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. α -Copaene [webbook.nist.gov]
- 8. CHIRAL R.I. [keefover-ringlab.botany.wisc.edu]
- 9. gcms.cz [gcms.cz]
- 10. scispec.co.th [scispec.co.th]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Stereoisomers of alpha-Ylangene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1205585#alpha-ylangene-stereoisomers-and-enantiomers\]](https://www.benchchem.com/product/b1205585#alpha-ylangene-stereoisomers-and-enantiomers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com